molecular formula C6H4ClNO3 B14042296 6-Chloro-3-hydroxypicolinic acid

6-Chloro-3-hydroxypicolinic acid

Cat. No.: B14042296
M. Wt: 173.55 g/mol
InChI Key: QXDGNQIPVQKARR-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypicolinic acid (also known as 3-Chloro-6-hydroxypicolinic acid) is a versatile chemical building block from the pyridinecarboxylic acid family. It is primarily recognized for its role as a key synthetic intermediate in the development of agrochemicals, particularly for the synthesis of modern herbicides . Its molecular structure allows for further modifications, making it a valuable scaffold for constructing more complex molecules that target specific pathways in weed control . Beyond agricultural applications, this compound holds significant interest in pharmaceutical research and development. Derivatives of hydroxypicolinic acid are frequently employed in coordination chemistry to create metal complexes for catalytic applications . Furthermore, structurally related picolinic acid derivatives are integral in the synthesis of novel ruthenium-based coordination compounds, which are actively investigated for their potential antineoplastic activity as alternatives to traditional platinum-based chemotherapeutics . The presence of both the chloro and hydroxy groups on the pyridine ring offers distinct sites for chemical reactions, enabling researchers to diversify its structure for various experimental and developmental purposes. This product is intended for research applications in a controlled laboratory environment.

Properties

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

IUPAC Name

6-chloro-3-hydroxypyridine-2-carboxylic acid

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)

InChI Key

QXDGNQIPVQKARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 3-Hydroxypicolinic Acid

One common synthetic route involves selective chlorination of 3-hydroxypicolinic acid at the 6-position. This method requires careful control of reaction conditions to avoid over-chlorination or substitution at undesired positions.

  • Starting Material : 3-Hydroxypicolinic acid
  • Reagents : Chlorinating agents such as sulfuryl chloride (SO2Cl2), phosphorus oxychloride (POCl3), or N-chlorosuccinimide (NCS)
  • Conditions : Typically carried out under controlled temperature and solvent conditions (e.g., in acetic acid or chloroform)
  • Mechanism : Electrophilic aromatic substitution facilitated by the activating effect of the hydroxyl and carboxyl groups directing chlorine to the 6-position.
  • Notes : The reaction must be monitored to prevent poly-chlorination or degradation of the hydroxyl group.

Electrolytic Reduction from Tetrachloropicolinic Acid Derivatives

An advanced method involves electrolytic synthesis starting from highly chlorinated picolinic acid derivatives, such as 3,4,5,6-tetrachloropicolinic acid or its salts.

  • Process : Electrolytic reduction in alkaline aqueous solution
  • pH Control : Initial electrolytic reaction at pH 8.5–11, followed by further reaction at pH 13–13.5 to obtain the target compound.
  • Advantages : Environmentally friendly, safe, and efficient with improved reaction rates and yields.
  • Application : This method can selectively reduce chlorines to achieve 6-chloro substitution while preserving the hydroxyl group at position 3.
  • Reference : Patent CN101235512A details this electrolytic approach emphasizing operational ease and environmental benefits.

Multi-Step Synthetic Routes via Halogenation and Hydrolysis

Some protocols involve multi-step transformations starting from halogenated picolinic acid derivatives:

  • Step 1 : Preparation of 4,6-dibromo-3-hydroxypicolinonitrile or related intermediates.
  • Step 2 : Selective substitution of bromine atoms and nitrile hydrolysis to yield hydroxypicolinic acid derivatives.
  • Step 3 : Halogen reduction or substitution to introduce chlorine selectively at the 6-position.
  • Step 4 : Purification by crystallization or chromatography.
  • Reference : European Patent EP3405034B1 describes improved one-pot processes for related hydroxypicolinic acid derivatives, which can be adapted for 6-chloro-3-hydroxypicolinic acid.

Experimental Data and Yields

Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Direct Chlorination 3-Hydroxypicolinic acid SO2Cl2 or NCS, controlled temperature Moderate (40-60%) Requires careful control to avoid over-chlorination
Electrolytic Reduction 3,4,5,6-Tetrachloropicolinic acid salt Alkaline aqueous solution, pH 8.5-13.5 High (up to 70%) Environmentally friendly and efficient
Multi-step Halogenation and Hydrolysis 4,6-Dibromo-3-hydroxypicolinonitrile Alkali metal alkoxides, zinc, strong base Variable (50-75%) One-pot processes improve efficiency

Mechanistic Insights and Reaction Notes

  • Electrophilic Substitution : The hydroxyl group at position 3 activates the pyridine ring towards electrophilic substitution at the 6-position, facilitating selective chlorination.
  • Electrolytic Reduction : The stepwise pH control during electrolysis allows selective reduction of chlorines and preservation of the hydroxyl functionality.
  • Tautomerism : 6-Hydroxypicolinic acid derivatives exhibit keto-enol tautomerism, which may influence reactivity during synthesis and purification.
  • Purification : Common purification techniques include recrystallization from aqueous or organic solvents and chromatographic methods.

Summary of Preparation Routes

Route Advantages Disadvantages Applicability
Direct Chlorination Straightforward, uses commercially available 3-hydroxypicolinic acid Moderate yields, risk of over-chlorination Suitable for small scale synthesis
Electrolytic Synthesis High yield, environmentally friendly, scalable Requires electrochemical setup Industrial scale potential
Multi-step Halogenation & Hydrolysis Can be adapted for various derivatives, one-pot options available More complex, multiple steps Useful for tailored functionalization

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-hydroxypicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and is used to study metal-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxypicolinic acid involves its ability to chelate metal ions. The hydroxyl and carboxyl groups on the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-Chloro-6-hydroxypicolinic Acid (Positional Isomer)

  • Structure : Chlorine at position 3, hydroxyl at position 4.
  • Key Differences : The swapped positions of chlorine and hydroxyl alter electronic distribution. The hydroxyl group at position 6 may enhance intramolecular hydrogen bonding with the carboxylic acid, affecting solubility and acidity.
  • Applications : Used in microbial metabolism studies and as a ligand in coordination chemistry .

6-Chloro-3-methylpicolinic Acid

  • Structure : Methyl (-CH₃) group at position 3 instead of hydroxyl.
  • Synthesis : Prepared via nucleophilic substitution reactions, as described in pyridine derivative catalogs .
  • Applications : Explored in agrochemicals due to its stability under physiological conditions .

6-Chloro-3-nitropicolinic Acid

  • Structure: Nitro (-NO₂) group at position 3.
  • Key Differences : The electron-withdrawing nitro group lowers the pKa of the carboxylic acid (estimated pKa ~1.5 vs. ~2.8 for the hydroxyl analog), enhancing electrophilicity.
  • Reactivity: Participates in reduction reactions to form amino derivatives, useful in prodrug design .

3-Amino-6-chloropicolinic Acid Hydrochloride

  • Structure: Amino (-NH₂) group at position 3.
  • Applications : A precursor for heterocyclic compounds in pharmaceutical synthesis .

3,6-Dihydroxypicolinic Acid

  • Structure : Hydroxyl groups at both positions 3 and 6.
  • Key Differences : Dual hydroxyl groups increase acidity (pKa1 ~1.8, pKa2 ~6.3) and metal-chelating ability, making it valuable in analytical chemistry for ion extraction .

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-3-hydroxypicolinic acid in laboratory settings?

Synthesis typically involves halogenation and hydroxylation steps. For example, refluxing precursors in acidic or basic media, followed by purification via recrystallization or column chromatography. Characterization should include 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity, as demonstrated for analogous picolinic acid derivatives .

Q. What analytical techniques are most effective for confirming the purity and structure of 6-Chloro-3-hydroxypicolinic acid?

High-performance liquid chromatography (HPLC) for purity assessment, combined with NMR for structural elucidation. Mass spectrometry (e.g., MALDI-MS, as used for related hydroxypicolinic acids) can validate molecular weight. Elemental analysis ensures stoichiometric consistency .

Q. What safety precautions are necessary when handling 6-Chloro-3-hydroxypicolinic acid in laboratory settings?

Use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation. Follow SDS guidelines for similar compounds: store at 0–6°C in airtight containers, and avoid exposure to light or moisture .

Q. How can researchers validate the synthesis yield of 6-Chloro-3-hydroxypicolinic acid using quantitative analysis?

Gravimetric analysis post-purification, coupled with HPLC quantification against a calibrated standard. Internal standards (e.g., deuterated analogs) improve accuracy in mass spectrometry .

Q. What are the key functional groups in 6-Chloro-3-hydroxypicolinic acid, and how do they influence its reactivity?

The hydroxyl (-OH) and chloro (-Cl) groups govern acidity, hydrogen bonding, and electrophilic substitution. The hydroxyl group enhances solubility in polar solvents, while the chloro substituent directs reactivity in aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 6-Chloro-3-hydroxypicolinic acid?

Cross-validate using multiple techniques (e.g., 1^1H NMR, 13^13C NMR, IR). Compare experimental data with computational predictions (e.g., DFT calculations). For ambiguous peaks, variable-temperature NMR or isotopic labeling may clarify dynamic processes .

Q. What strategies are recommended for optimizing crystallization conditions to obtain high-quality single crystals for X-ray diffraction?

Screen solvents (e.g., ethanol/water mixtures) and use slow evaporation or cooling gradients. Employ SHELXL for refinement and ORTEP-3 for structure visualization. For twinned crystals, use SHELXD for data processing .

Q. How can computational chemistry methods elucidate the electronic properties of 6-Chloro-3-hydroxypicolinic acid?

Perform density functional theory (DFT) calculations to map electrostatic potentials, HOMO-LUMO gaps, and tautomeric equilibria. Compare with experimental UV-Vis and XPS data. Molecular docking studies can predict binding affinities in biological systems .

Q. What methodologies are recommended for investigating the coordination chemistry of 6-Chloro-3-hydroxypicolinic acid with metal ions?

Use potentiometric titrations to determine stability constants. Characterize complexes via X-ray crystallography (SHELX suite) and spectroscopic methods (e.g., EPR for paramagnetic metals). Synchrotron-based techniques enhance resolution for low-concentration samples .

Q. How can high-throughput screening techniques study the reactivity of 6-Chloro-3-hydroxypicolinic acid under varying conditions?

Implement automated platforms for parallel synthesis (e.g., varying pH, temperature, or catalysts). Use combinatorial libraries and robotic liquid handlers. Analyze outcomes via LC-MS or microplate readers, referencing pipeline approaches from macromolecular phasing studies .

Q. What are the best practices for analyzing tautomeric forms of 6-Chloro-3-hydroxypicolinic acid?

Combine variable-temperature NMR to monitor proton exchange with IR spectroscopy for keto-enol identification. Computational models (DFT/MD simulations) predict dominant tautomers. Crystallographic data (via SHELXL) provide static snapshots of tautomeric states .

Q. How should researchers design experiments to study the compound’s stability under oxidative or hydrolytic conditions?

Use accelerated stability testing (e.g., exposure to H2_2O2_2 or varying pH buffers). Monitor degradation via HPLC-MS and identify byproducts. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Methodological Frameworks

How to formulate focused research questions on 6-Chloro-3-hydroxypicolinic acid using evidence-based frameworks?

Apply the PICO/PICOT framework:

  • P opulation: Target systems (e.g., enzymatic or metal-binding studies).
  • I ntervention: Synthesis, derivatization, or application.
  • C omparison: Analogous compounds (e.g., 3-hydroxypicolinic acid).
  • O utcome: Measurable properties (e.g., reactivity, bioavailability).
    Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

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